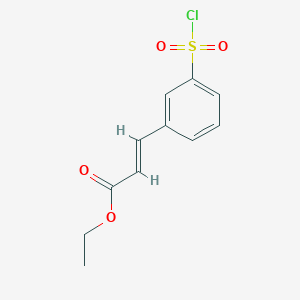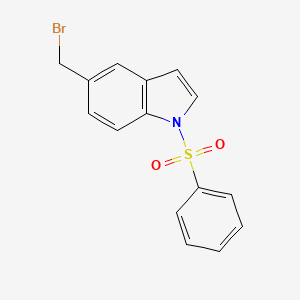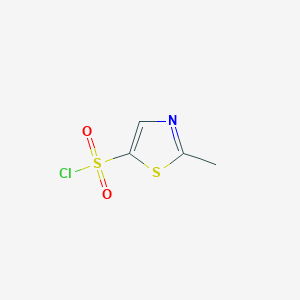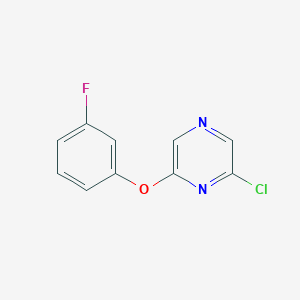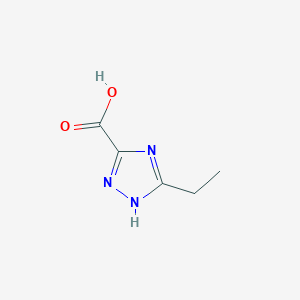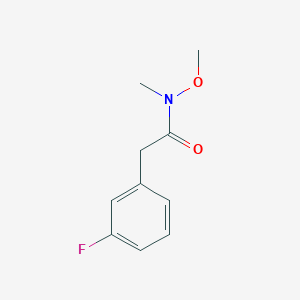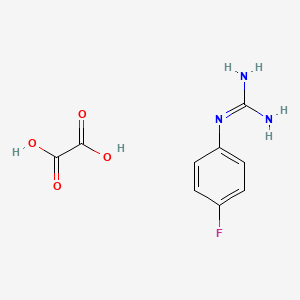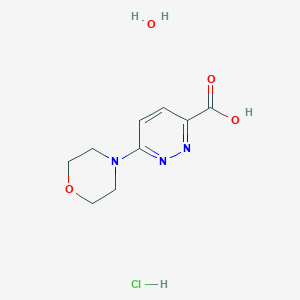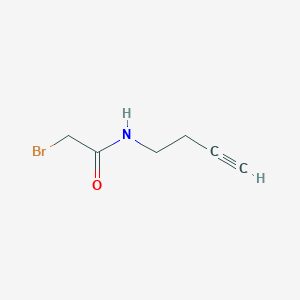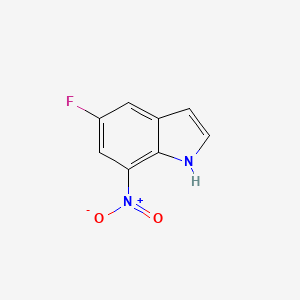
5-fluoro-7-nitro-1H-indole
Vue d'ensemble
Description
5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-fluoro-7-nitro-1H-indole is1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H . This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring. Physical And Chemical Properties Analysis
5-Fluoro-7-nitro-1H-indole is a solid compound . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Antiviral Activity
5-fluoro-7-nitro-1H-indole derivatives have been investigated for their potential as antiviral agents . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potency . The ability to inhibit viral replication makes these compounds valuable for further research and development in antiviral therapies.
Anticancer Potential
Indole derivatives, including those with a 5-fluoro-7-nitro-1H-indole scaffold, are explored for their anticancer properties . They may work by interfering with cancer cell signaling pathways or by inducing apoptosis . The structural versatility of indole allows for the synthesis of numerous analogs with potential antitumor activity.
Antibacterial Applications
The antibacterial properties of 5-fluoro-7-nitro-1H-indole derivatives are also noteworthy. They have been shown to be effective against persistent bacterial cells, such as those of E. coli, P. aeruginosa, and S. aureus, by damaging their membranes . This highlights their potential use in treating bacterial infections resistant to conventional antibiotics.
Immunomodulatory Effects
Some indole derivatives are being studied for their role as immunomodulators . These compounds could modulate the immune system in a way that could be beneficial for treating diseases where the immune response is a key factor .
Enzyme Inhibition
5-fluoro-7-nitro-1H-indole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors can play a role in various biological pathways and have implications in disease treatment where tryptophan metabolism is altered.
Flavour and Fragrance Industry
Beyond medical applications, indole derivatives are valued in the flavour and fragrance industry . They can be used to create natural colorants or compounds with desirable sensory properties for use in food products or perfumes .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Fluoro-7-Nitro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets of 5-Fluoro-7-Nitro-1H-Indole can vary depending on the biological context, but they are typically involved in key cellular processes.
Mode of Action
The interaction of 5-Fluoro-7-Nitro-1H-Indole with its targets often results in significant changes in cellular function. For example, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby altering the biochemical reactions that these enzymes catalyze . The exact mode of action of 5-Fluoro-7-Nitro-1H-Indole is likely to depend on its specific targets and the biological context.
Biochemical Pathways
5-Fluoro-7-Nitro-1H-Indole can affect various biochemical pathways through its interaction with its targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-7-Nitro-1H-Indole may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of 5-Fluoro-7-Nitro-1H-Indole’s action can be quite diverse, given the wide range of biological activities associated with indole derivatives . For example, if 5-Fluoro-7-Nitro-1H-Indole acts as an antiviral agent, it may inhibit viral replication within cells. If it acts as an anticancer agent, it may induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-fluoro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVVXZFLROXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
